molecular formula C24H29N3O B11408819 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

Cat. No.: B11408819
M. Wt: 375.5 g/mol
InChI Key: ZRGCHMVIJBAELL-UHFFFAOYSA-N
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Description

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]acetamide
  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

Uniqueness

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodiazole core, combined with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H29N3O/c28-24(20-12-5-2-6-13-20)25-17-9-16-23-26-21-14-7-8-15-22(21)27(23)18-19-10-3-1-4-11-19/h1,3-4,7-8,10-11,14-15,20H,2,5-6,9,12-13,16-18H2,(H,25,28)

InChI Key

ZRGCHMVIJBAELL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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